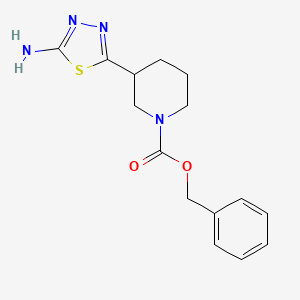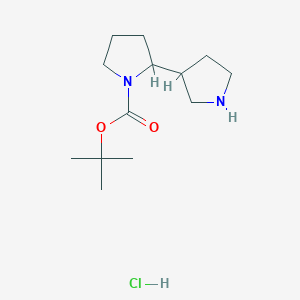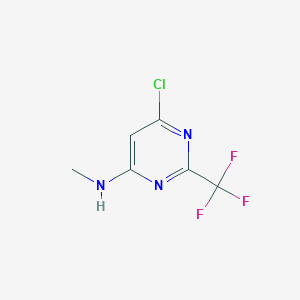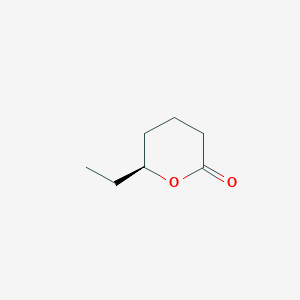
2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Ethyltetrahydro-2H-pyran-2-one is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities. This compound is characterized by its tetrahydropyran ring structure with an ethyl group attached to the sixth carbon atom. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Ethyltetrahydro-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid or a hydroxy ester, under acidic conditions. The reaction typically proceeds via an intramolecular esterification, forming the lactone ring.
For example, the synthesis can start with the reduction of an appropriate keto ester to form the corresponding hydroxy ester. This intermediate is then subjected to acidic conditions, such as treatment with sulfuric acid or p-toluenesulfonic acid, to promote cyclization and form the desired lactone.
Industrial Production Methods
In an industrial setting, the production of (S)-6-Ethyltetrahydro-2H-pyran-2-one may involve more efficient and scalable methods. One approach could be the use of biocatalysts, such as enzymes, to selectively catalyze the cyclization reaction. Enzymatic processes offer advantages in terms of selectivity, mild reaction conditions, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Ethyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol or hydroxy acid.
Substitution: The ethyl group or other substituents on the tetrahydropyran ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols or hydroxy acids.
Scientific Research Applications
(S)-6-Ethyltetrahydro-2H-pyran-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anti-inflammatory effects.
Industry: The compound is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-6-Ethyltetrahydro-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
(S)-6-Ethyltetrahydro-2H-pyran-2-one can be compared with other similar lactones, such as:
γ-Butyrolactone: A smaller lactone with different biological activities.
δ-Valerolactone: Another lactone with a different ring size and properties.
ε-Caprolactone: A larger lactone used in polymer synthesis.
The uniqueness of (S)-6-Ethyltetrahydro-2H-pyran-2-one lies in its specific ring structure and the presence of the ethyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
108943-44-8 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(6S)-6-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
JFVQYQDTHWLYHG-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H]1CCCC(=O)O1 |
Canonical SMILES |
CCC1CCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B15060124.png)

![tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15060132.png)
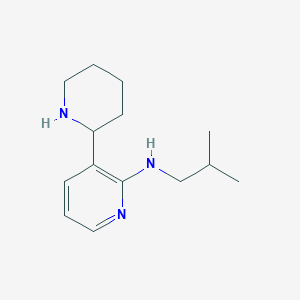
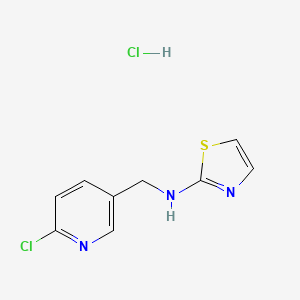
![2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate](/img/structure/B15060157.png)
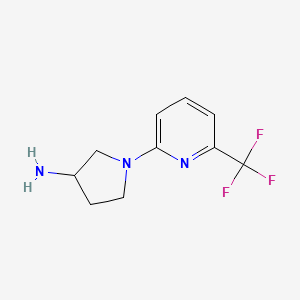
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-](/img/structure/B15060171.png)
![3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine](/img/structure/B15060179.png)

